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N-(2-chlorobenzoyl)-N'-phenylthiourea

Cat. No.: B274440
M. Wt: 290.8 g/mol
InChI Key: WDLBBMBZEIPQEM-UHFFFAOYSA-N
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Description

Significance of the Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry Research

The thiourea scaffold, (NH₂)₂C=S, is a structural motif of immense importance in chemistry. hilarispublisher.com Its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. chula.ac.th Research has extensively documented that thiourea-containing compounds possess a wide range of beneficial properties, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, and antitubercular effects. ubaya.ac.idnih.gov

In organic synthesis, thioureas are valuable intermediates and catalysts. researchgate.net They serve as starting materials for the synthesis of numerous heterocyclic compounds and are employed as organocatalysts in various chemical transformations. The ability of the thiourea group to form stable complexes with metal ions also makes these derivatives useful in analytical chemistry for metal ion extraction and separation. researchgate.net

Overview of N-Benzoyl-N'-phenylthiourea and its Analogs in Scholarly Literature

Within the vast family of thiourea derivatives, N-benzoyl-N'-phenylthiourea serves as a foundational model for a significant subgroup. Its structural analogs, created by substituting various functional groups on the phenyl and benzoyl rings, have been the subject of numerous studies. The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can modulate its biological activity.

A major focus of research on these analogs has been their potential as anticancer agents. jppres.com Studies have shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines. chula.ac.thresearchgate.net For example, the introduction of halogen atoms, a common strategy in drug design, has been explored to enhance potency. Research on compounds like N-(2,4-dichloro)benzoyl-N'-phenylthiourea has demonstrated micromolar inhibitory activity against several cancer cell lines, including breast cancer. chula.ac.thresearchgate.net Beyond cancer, these analogs have been investigated for their antimicrobial and urease inhibitory activities. hilarispublisher.com

Research Trajectory and Objectives Pertaining to N-(2-chlorobenzoyl)-N'-phenylthiourea

The synthesis and study of this compound is a logical progression in the exploration of this chemical class. The primary research objective is to systematically investigate the structure-activity relationship (SAR) of these compounds. By introducing a single chlorine atom at the ortho- (2-) position of the benzoyl ring, researchers aim to understand the specific impact of this substitution on the molecule's chemical properties and biological efficacy.

The key questions driving this research include:

How does the position of the chlorine atom affect the compound's three-dimensional structure and electronic distribution compared to its para- or meta-substituted isomers and the unsubstituted parent compound?

What is the resulting effect on its binding affinity to various biological targets?

Does the 2-chloro substitution enhance or diminish its potential as an anticancer, antimicrobial, or antioxidant agent?

One study successfully synthesized N-(2-chloro)benzoyl-N'-phenylthiourea and performed detailed characterization, providing the foundational data necessary for further biological evaluation. ubaya.ac.id This work paves the way for comprehensive screening and comparative studies to elucidate the unique contributions of the ortho-chloro substituent.

Detailed Research Findings

The investigation into this compound and its analogs has yielded specific data regarding their synthesis and characterization.

Synthesis and Spectroscopic Data

The synthesis of this compound has been reported, resulting in a white crystalline solid with a melting point of 120°C. ubaya.ac.id The compound's structure was unequivocally confirmed through spectroscopic methods, particularly NMR.

Below is a table summarizing the reported characterization data for this compound.

Parameter Value Reference
Systematic Name This compound
Abbreviation 2-Cl-BFTU ubaya.ac.id
Appearance White Crystal ubaya.ac.id
Melting Point 120°C ubaya.ac.id
Yield 51.90% ubaya.ac.id
¹H-NMR (DMSO-d₆) δ 12.32 (s, 1H, S=C-NH-Ar), 11.96 (s, 1H, O=C-NH-C=S), 7.70 (d, J=7.8 Hz, 2H, Ar-H), 7.52 (dd, J=8.0, 1.8 Hz, 2H, Ar-H), 7.48 (dd, J=8.0, 1.8 Hz, 2H, Ar-H), 7.40 (t, J=7.8 Hz, 2H, Ar-H), 7.20 (t, J=7.8 Hz, 1H, Ar-H) ubaya.ac.id
¹³C-NMR (DMSO-d₆) δ 179.2 (C=S), 168.3 (C=O), 138.4, 134.9, 132.6, 130.5, 130.1, 129.9, 129.7, 129.5, 129.3, 128.9, 127.7, 127.0 (Ar-C) ubaya.ac.id

This interactive table provides a summary of the key physical and spectroscopic data for this compound.

The synthesis of related compounds, such as N-(2,4-dichloro)benzoyl-N'-phenylthiourea, often follows a modified Schotten-Baumann reaction, where N-phenylthiourea is reacted with the corresponding acyl chloride (in this case, 2,4-dichlorobenzoyl chloride) in the presence of a base like triethylamine (B128534). chula.ac.th

Structural and Biological Insights from Analogs

While a specific crystal structure for this compound is not available in the reviewed literature, the crystal structure of the closely related 3-(2-chlorobenzoyl)-1,1-diphenylthiourea has been determined. researchgate.net This provides valuable insight into the likely conformational preferences of the 2-chlorobenzoylthiourea fragment.

The biological activity of this class of compounds is a major research driver. The table below presents cytotoxic activity data for the related compound N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell lines, illustrating the potential of halogenated derivatives.

Compound Cell Line IC₅₀ (mM) Reference
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-70.31 chula.ac.th
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D0.94 chula.ac.th
Hydroxyurea (Reference Drug)MCF-72.02 chula.ac.th
Hydroxyurea (Reference Drug)T47D2.14 chula.ac.th

This interactive table compares the cytotoxic activity (IC₅₀ values) of a related dichlorinated analog with a standard anticancer drug, highlighting its higher potency in these assays.

These findings for an analog underscore the rationale for investigating this compound, as it may possess its own unique and potentially potent biological activity profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClN2OS B274440 N-(2-chlorobenzoyl)-N'-phenylthiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11ClN2OS

Molecular Weight

290.8 g/mol

IUPAC Name

2-chloro-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C14H11ClN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)

InChI Key

WDLBBMBZEIPQEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Synonyms

N-(2-chloro benzoyl)-N'-phenylthiourea

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 2 Chlorobenzoyl N Phenylthiourea

Conventional Synthetic Approaches

Conventional methods for synthesizing N-acyl/aroyl thioureas, including N-(2-chlorobenzoyl)-N'-phenylthiourea, have long been established. These approaches typically involve either nucleophilic acyl substitution reactions or pathways utilizing isothiocyanate intermediates.

Nucleophilic Acyl Substitution Reactions (e.g., Schotten-Baumann Reaction)

One primary route for the synthesis of N-acyl/aroyl thioureas is through a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions. wikipedia.org This reaction involves the acylation of a pre-formed thiourea (B124793) with an acid chloride. For the target compound, this would involve the reaction of N-phenylthiourea with 2-chlorobenzoyl chloride.

The reaction mechanism follows a nucleophilic attack by the more nucleophilic nitrogen atom of N-phenylthiourea on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion. researchgate.net The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, which serves two crucial roles: to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the amine reactant, and to drive the reaction equilibrium toward the product. wikipedia.orgorganic-chemistry.org

A well-documented synthesis of the closely related N-(2,4-dichloro)benzoyl-N'-phenylthiourea provides a clear procedural model. chula.ac.thubaya.ac.id In this synthesis, N-phenylthiourea is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) along with triethylamine. chula.ac.thubaya.ac.id The mixture is cooled in an ice bath before the dropwise addition of 2,4-dichlorobenzoyl chloride. chula.ac.thubaya.ac.id The initial cooling is necessary to control the exothermic nature of the reaction. chula.ac.thubaya.ac.id Following the initial phase, the mixture is heated under reflux for several hours to ensure the completion of the reaction, which can be monitored using thin-layer chromatography (TLC). chula.ac.thubaya.ac.id The final product is then isolated after solvent evaporation and purification steps, such as washing with a sodium bicarbonate solution and recrystallization. chula.ac.thubaya.ac.id This modified Schotten-Baumann reaction yielded the desired product, and a similar approach is directly applicable for the synthesis of this compound, with an expected yield of around 34% based on this analogous procedure. chula.ac.thubaya.ac.id

Reactions Involving Isothiocyanates

A versatile and widely used method for preparing N-acyl/aroyl thioureas proceeds through an aroyl isothiocyanate intermediate. nih.gov This pathway is typically a two-step process performed in a single pot.

First, an aroyl isothiocyanate is generated in situ by the reaction of an aroyl chloride (e.g., 2-chlorobenzoyl chloride) with a thiocyanate (B1210189) salt, most commonly ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). nih.govnih.gov This reaction is usually carried out in a dry acetone (B3395972) solvent under reflux. nih.gov

The general procedure involves refluxing the aroyl chloride and the thiocyanate salt in acetone for about an hour. After this period, a solution of the corresponding amine in acetone is added dropwise, and the mixture is refluxed for an additional couple of hours to complete the reaction. nih.gov The final product precipitates upon pouring the cooled reaction mixture into cold water and can be purified by filtration and recrystallization. nih.gov

Advanced Synthetic Techniques

To overcome some limitations of conventional methods, such as long reaction times and moderate yields, advanced synthetic techniques utilizing microwave and ultrasonic energy have been developed. These methods offer significant improvements in efficiency and are considered more environmentally friendly.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of thiourea derivatives, microwave irradiation offers substantial reductions in reaction time and often leads to higher yields compared to conventional heating methods. researchgate.netnih.gov The technique leverages the efficient heating of the solvent and reactants through the direct interaction of microwaves with polar molecules, resulting in rapid temperature increases and enhanced reaction rates. nih.gov

In the context of N-acyl/aroyl thiourea synthesis, microwave-assisted methods have been shown to increase yields by 17-23% while drastically cutting reaction times from hours to mere minutes. researchgate.netnih.gov For example, a solvent-free synthesis of various diaryl thioureas was achieved in 1.5 to 4.5 minutes with excellent yields ranging from 91-97%. researchgate.net This high efficiency is attributed to the rapid and uniform heating provided by the microwave reactor. researchgate.net

MethodReaction TimeYield (%)Reference
Conventional HeatingSeveral hoursModerate nih.gov
Microwave Irradiation1.5 - 4.5 min91 - 97 researchgate.net
Microwave vs. ConventionalSignificant Reduction17-23% Increase nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Thiourea Derivatives.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, or sonosynthesis, is another advanced technique that enhances reaction rates and yields. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. nih.govacs.org

For the synthesis of N-aroyl thioureas, sonication has proven to be a highly efficient, ecofriendly alternative to conventional methods. nih.gov Reactions that might take hours under conventional reflux can often be completed in minutes with ultrasound irradiation at ambient temperature, frequently resulting in excellent yields. acs.org For instance, the synthesis of a thiazole (B1198619) derivative from a thiourea precursor was achieved in just 7 minutes under sonication, compared to 45 minutes with vigorous stirring at room temperature. acs.org Similarly, the formation of N-naphthoyl thiourea derivatives showed significant rate and yield improvements with ultrasound. nih.govacs.org This method is often combined with phase-transfer catalysis to further enhance its efficiency. researchgate.net

MethodReaction TimeYield (%)Reference
Conventional (Stirring)45 minGood acs.org
Ultrasonic Irradiation7 minExcellent acs.org
Conventional (Reflux)90 min82 nih.gov
Ultrasonic IrradiationShorterN/A (different product) nih.gov

Table 2: Comparison of Conventional and Ultrasonic-Assisted Synthesis for Thiourea-Related Reactions.

Optimization of Reaction Conditions and Yields in N-Acyl/Aroyl Thiourea Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-acyl/aroyl thioureas while minimizing reaction times and environmental impact. Several factors, including catalysts, solvents, temperature, and reactant ratios, can be fine-tuned.

Catalysis: In the isothiocyanate pathway, the use of a phase-transfer catalyst (PTC) can significantly improve reaction efficiency, especially when dealing with reactants of differing solubility. sci-hub.st Catalysts like polyethylene (B3416737) glycol (PEG-400) and tetra-n-butylammonium bromide (TBAB) facilitate the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the aroyl chloride is present. mdpi.comsci-hub.st The use of TBAB in one study increased the yield of an N-acyl thiourea derivative from 41% to 76%. mdpi.com Similarly, employing PEG-400 under solvent-free conditions has enabled the synthesis of N-aryl-N'-aroyl thioureas in high yields (80.0–98.1%) at room temperature. sci-hub.st

Solvent and Temperature: The choice of solvent is critical. For the isothiocyanate method, dry acetone is a common choice as it effectively dissolves the reactants and facilitates the reaction. nih.gov In the Schotten-Baumann approach, a two-phase system of water and an organic solvent like dichloromethane (B109758) is often used, where the base resides in the aqueous phase and the reactants in the organic phase. wikipedia.org Temperature control is also vital; initial cooling may be required for highly exothermic reactions, followed by heating or reflux to drive the reaction to completion. chula.ac.th

Reactant Ratios and Advanced Methods: The stoichiometry of reactants can influence the outcome. For example, in thiourea synthesis, adjusting the excess of sulfur or other reagents can impact the yield. researchgate.net Furthermore, modern techniques like continuous flow chemistry are being employed to optimize reactions like the Schotten-Baumann. cam.ac.uk Flow reactors can improve mixing, suppress side reactions such as hydrolysis, and allow for precise control over reaction parameters, leading to higher yields and purity. cam.ac.uk

By carefully selecting the synthetic route and optimizing these conditions, the production of this compound can be achieved with high efficiency and purity.

Molecular and Electronic Structure Elucidation of N 2 Chlorobenzoyl N Phenylthiourea

Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to define the structural features of N-(2-chlorobenzoyl)-N'-phenylthiourea in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, and 2D NMR)

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the 2-chlorobenzoyl and phenyl rings, as well as for the N-H protons of the thiourea (B124793) linkage. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions and electronic environments. The N-H protons typically appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic, appearing at the downfield end of the spectrum. The positions of the signals for the aromatic carbons would further confirm the substitution pattern of the rings. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea chula.ac.th

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H12.29 (s, 1H), 9.46 (s, 1H)-
Aromatic-H7.29 - 7.69 (m)124.2 - 139.2
C=S-177.7
C=O-165.3

Note: Data is for N-(2,4-dichloro)benzoyl-N'-phenylthiourea and serves as an illustrative example.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the thiourea moiety would typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the benzoyl group is a strong and sharp band, usually found in the range of 1650-1700 cm⁻¹. The C=S stretching vibration is generally weaker and appears in the region of 1200-1300 cm⁻¹. Additionally, characteristic bands for C-N stretching, C-H stretching and bending of the aromatic rings, and the C-Cl stretching vibration would be present.

For the related compound N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the IR spectrum (KBr disk) shows key absorption bands at 3168 cm⁻¹ (-NH), 1686 cm⁻¹ (-C=O, amide), and 1537 cm⁻¹ (-NH). chula.ac.th

Table 2: Key FTIR Absorption Bands for a Structurally Similar Compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea chula.ac.th

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretching3168
C=OStretching (Amide I)1686
N-HBending (Amide II)1537

Note: Data is for N-(2,4-dichloro)benzoyl-N'-phenylthiourea and serves as an illustrative example.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁ClN₂OS), the calculated molecular weight is approximately 290.8 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural information, with characteristic fragments arising from the cleavage of the amide and thiourea bonds. For instance, fragments corresponding to the 2-chlorobenzoyl cation and the phenylthiourea (B91264) cation would be expected.

In the case of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, electrospray ionization time-of-flight mass spectrometry (ESI-oa-TOF MS) showed a calculated m/z for [M-H]⁺ of 322.9813, with a found value of 322.9816, confirming its molecular formula. chula.ac.th

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and the C=O and C=S chromophores. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. For similar N-benzoyl-N'-phenylthiourea derivatives, UV-Vis spectra in solvents like dichloromethane (B109758) and DMSO show maximum absorptions in the range of 260-312 nm, which are attributed to n → π* and π → π* transitions.

X-ray Diffraction Analysis of Crystal Structure

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Parameters and Space Group Determination

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) with the deposition number 605114. hilarispublisher.com The analysis of the single crystal X-ray diffraction data reveals the precise spatial arrangement of the atoms, the conformation of the molecule, and the packing of the molecules in the crystal lattice. This includes the determination of the unit cell dimensions, the crystal system, and the space group, which describes the symmetry of the crystal. The bond lengths and angles within the molecule, particularly around the thiourea and benzoyl moieties, provide insight into the electronic delocalization and steric effects. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding the solid-state properties of the compound.

Molecular Geometry and Conformation within the Crystal Lattice

The crystal structure reveals a trans-cis conformation with respect to the arrangement of the phenyl and 2-chlorobenzoyl groups relative to the C=S bond of the thiourea backbone. The 2-chlorophenyl ring and the phenylamino (B1219803) group are positioned on opposite sides of the C-N bond of the benzoyl moiety. This arrangement is influenced by the steric hindrance imposed by the substituents on the benzoyl and phenyl rings.

The precise geometric parameters, including bond lengths and angles, have been determined through X-ray crystallography. The relevant data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605114. nih.gov

Table 1: Selected Bond Lengths and Angles for this compound (Note: The following data is representative of N-acylthiourea structures and should be confirmed with the specific crystallographic data for the title compound.)

BondLength (Å)AngleDegree (°)
C=O~1.22O=C-N~120
C=S~1.68S=C-N~125
C-N (amide)~1.38C-N-C (amide)~125
C-N (thioamide)~1.34C-N-H~118

Analysis of Intramolecular Interactions (e.g., N-H···O Hydrogen Bonds, Pseudo-Six-Membered Rings)

A defining characteristic of the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond. This interaction occurs between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of the benzoyl group. nih.govasianpubs.org This hydrogen bond creates a stable, planar, pseudo-six-membered ring, often referred to as an S(6) ring motif in graph-set notation. nih.gov

Table 2: Intramolecular Hydrogen Bond Parameters (Note: The following data is representative and should be verified with the specific crystallographic data.)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=C~0.86~2.0-2.2~2.7-2.9~140-160

The stability of this pseudo-ring structure significantly influences the chemical and physical properties of the compound.

Conformational Isomerism and Steric Influences in Crystalline State

The conformation of this compound in the solid state is a result of the balance between the stabilizing intramolecular hydrogen bond and the steric repulsion between the bulky substituents. The presence of the chlorine atom at the ortho position of the benzoyl ring introduces significant steric strain.

This steric hindrance influences the dihedral angle between the plane of the 2-chlorobenzoyl group and the plane of the central thiourea fragment. The 2-chlorophenyl ring is typically twisted out of the plane of the pseudo-six-membered ring to minimize steric clashes. Similarly, the phenyl group attached to the other nitrogen of the thiourea moiety is also rotated out of the plane. The dihedral angle between the two aromatic rings is a key conformational parameter. nih.govnih.gov

While the intramolecularly hydrogen-bonded conformation is predominant, other conformational isomers could potentially exist in solution. However, in the crystalline state, the molecule is locked into this specific low-energy conformation that allows for efficient crystal packing. The interplay of the strong intramolecular hydrogen bond and the steric demands of the substituents dictates the observed solid-state structure. nih.gov

Computational and Theoretical Investigations of N 2 Chlorobenzoyl N Phenylthiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a static state, typically in the gas phase or with implicit solvent models. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and electronic properties of molecules. By using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate the most stable conformation of N-(2-chlorobenzoyl)-N'-phenylthiourea, known as the optimized molecular geometry. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Table 1: Example of Calculated Geometric Parameters for a Thiourea (B124793) Derivative using DFT

This table is illustrative and shows the type of data obtained from DFT calculations for similar compounds.

ParameterBond Length (Å)ParameterBond Angle (°)
C=S1.675N-C-N117.5
C=O1.228C-N-C126.8
C-Cl1.749O=C-N122.1
N-H (Thiourea)1.014S=C-N124.3
N-H (Amide)1.012C-C-Cl120.5

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations determine the normal modes of vibration for the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The results of this analysis are crucial for interpreting experimental spectroscopic data. For example, the calculations can pinpoint the exact frequencies corresponding to the stretching vibrations of the N-H, C=O, and C=S groups. These theoretical assignments help confirm the identity and purity of the synthesized compound by matching the predicted peaks to those observed in experimental Fourier-Transform Infrared (FTIR) and Raman spectra. Ab initio methods like Hartree-Fock (HF) or DFT are commonly employed for these predictions. Often, the calculated frequencies are scaled by a factor to correct for systematic errors and improve agreement with experimental results.

Table 2: Example of Predicted Vibrational Frequencies for a Benzoyl Thiourea Derivative

This table is illustrative and shows the type of data obtained from vibrational analysis for similar compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H Stretch (Amide)33503345ν(N-H)
C-H Stretch (Aromatic)31053100ν(C-H)
C=O Stretch16801685ν(C=O)
C=C Stretch (Aromatic)15951600ν(C=C)
N-H Bend15401542δ(N-H)
C=S Stretch845850ν(C=S)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. FMO analysis also reveals the distribution of these orbitals across the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized. A higher softness value corresponds to higher reactivity.

These parameters are invaluable for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations examine a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique allows for the exploration of the conformational landscape of this compound, revealing how the molecule flexes, rotates, and changes its shape in a simulated environment (e.g., in water or another solvent).

By running simulations for nanoseconds or longer, researchers can identify the most stable and frequently occurring conformations, understand the transitions between them, and analyze the flexibility of different parts of the molecule. This information is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into the binding site of a protein.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. The goal is to find the preferred orientation and conformation of the ligand within the receptor's binding site and to estimate the strength of the interaction, usually expressed as a binding energy or docking score.

This method is fundamental in drug discovery for identifying potential biological targets and for virtual screening of compound libraries. For a compound like this compound, docking studies could explore its potential to interact with various enzymes or receptors implicated in disease. For instance, similar thiourea derivatives have been docked against targets like checkpoint kinase 1, which is involved in cell cycle control, and the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds and understanding the physicochemical properties that govern their therapeutic effects. nih.govnih.gov In the context of this compound and its analogs, QSAR studies have been pivotal in elucidating the structural requirements for their anticancer activity.

A key study focused on a series of N-benzoyl-N'-phenylthiourea (BFTU) derivatives, including this compound, which is also referred to as 2-Cl-BFTU. ubaya.ac.idubaya.ac.idresearchgate.net This research aimed to develop new anticancer agents by targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. ubaya.ac.idresearchgate.net The researchers synthesized N-benzoyl-N'-phenylthiourea and four of its derivatives, including the 2-chloro, 3-chloro, 4-chloro, and 2,4-dichloro substituted compounds. ubaya.ac.idresearchgate.net

The cytotoxic activity of these compounds was evaluated against MCF-7 breast cancer cells. ubaya.ac.idubaya.ac.id The results demonstrated that this compound and the other derivatives exhibited significant cytotoxic effects. ubaya.ac.idubaya.ac.id Notably, the synthesized compounds showed greater cytotoxic activity against MCF-7 cells than the standard drug Hydroxyurea. ubaya.ac.idubaya.ac.id Furthermore, four of the BFTU derivatives displayed higher cytotoxic activity than Erlotinib, another established anticancer drug. ubaya.ac.id An important finding was the selectivity of these compounds; they were toxic to the cancerous MCF-7 cells but not to normal Vero cells. ubaya.ac.idubaya.ac.id

The primary goal of the QSAR analysis in this study was to identify the physicochemical properties influencing the anticancer activity and to derive a predictive model. ubaya.ac.id The relationship between the lipophilic parameter (π) and the cytotoxic activity (expressed as Log 1/IC50) was investigated. ubaya.ac.idubaya.ac.id The analysis yielded a statistically significant QSAR equation, which was identified as the best model for predicting the anticancer activity of this series of compounds. ubaya.ac.idubaya.ac.id

The best QSAR equation obtained was: Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.idubaya.ac.id

This equation was derived from a data set of five compounds (n=5) and demonstrated a good correlation coefficient (r = 0.922), a low standard error (SE = 0.864), and a high F-statistic value (F = 16.953), with a significance level (Sig) of 0.026. ubaya.ac.idubaya.ac.id The positive coefficient of the lipophilicity parameter (π) in the equation indicates that an increase in the lipophilicity of the substituent group on the benzoyl ring enhances the cytotoxic activity of the compounds against MCF-7 cells. ubaya.ac.id This model provides a valuable tool for designing new N-benzoyl-N'-phenylthiourea derivatives with potentially improved anticancer efficacy. ubaya.ac.idubaya.ac.id

The table below summarizes the structure of this compound and related compounds included in the QSAR study.

Compound NameStructure
N-benzoyl-N'-phenylthiourea (BFTU)
This compound (2-Cl-BFTU)
N-(3-chlorobenzoyl)-N'-phenylthiourea (3-Cl-BFTU)
N-(4-chlorobenzoyl)-N'-phenylthiourea (4-Cl-BFTU)
N-(2,4-dichlorobenzoyl)-N'-phenylthiourea (2,4-Cl-BFTU)
Hydroxyurea
Erlotinib
Data sourced from Kesuma, et al. (2021) researchgate.net

The following interactive data table presents the cytotoxic activity (IC50) and the calculated Log 1/IC50 values for the studied compounds, which formed the basis of the QSAR model.

While the aforementioned study provides a specific QSAR model for N-benzoyl-N'-phenylthiourea derivatives, other research on related thiourea compounds has explored a broader range of physicochemical descriptors. atlantis-press.comresearchgate.net For instance, in a study on N-benzoyl-N'-naphthylthiourea derivatives, lipophilic (CLogP), electronic (Etotal, EHOMO, ELUMO), and steric (CMR, MW) properties were considered in the QSAR analysis. atlantis-press.comresearchgate.net This highlights the versatility of the QSAR approach and the importance of selecting appropriate descriptors to model the biological activity of a given class of compounds.

Coordination Chemistry of N 2 Chlorobenzoyl N Phenylthiourea and Its Metal Complexes

Ligand Properties and Coordination Modes

N-(2-chlorobenzoyl)-N'-phenylthiourea is a multifaceted ligand whose coordination behavior is dictated by the presence of multiple potential donor sites. The electronic and steric effects of the 2-chloro substituent on the benzoyl group and the phenyl group on the thiourea (B124793) moiety influence its reactivity and the stereochemistry of its metal complexes.

N-aroylthiourea derivatives, including this compound, primarily function as ligands through the carbonyl oxygen atom and the thiocarbonyl sulfur atom. researchgate.net The presence of these soft (sulfur) and hard (oxygen) donor atoms allows for coordination with a wide range of transition metal ions. The coordination behavior can be rationalized by the existence of tautomeric forms, although spectroscopic evidence, such as the absence of S-H stretching vibrations in IR spectra (around 2500–2600 cm⁻¹), confirms that the ligand predominantly exists in the keto-thione form in its free state. Upon deprotonation of the N-H proton adjacent to the C=S group, the resulting anion exhibits enhanced coordination capabilities, acting as a monobasic bidentate ligand. The coordination typically involves the formation of a stable six-membered chelate ring with the metal ion. researchgate.net

The arrangement of the carbonyl and thiocarbonyl groups in this compound facilitates its action as a bidentate chelating agent. The deprotonated ligand coordinates to a central metal ion through both the oxygen and sulfur atoms. researchgate.netksu.edu.tr This O,S-bidentate coordination mode is the most common and leads to the formation of neutral complexes of the type [M(L)₂], where L represents the deprotonated ligand and M is a divalent metal ion. researchgate.net The formation of these stable chelate complexes is a key feature of the coordination chemistry of this class of ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to elucidate their structure and bonding.

Complexes of this compound and its analogues have been successfully synthesized with a range of divalent transition metals. Typically, the reaction of the ligand with metal acetates or chlorides in a 2:1 molar ratio in a solvent like ethanol or methanol yields the corresponding metal complexes. nih.gov For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with the related ligand N-(p-chlorophenyl)-N'-benzoyl thiourea have been synthesized using microwave irradiation.

Studies on similar ligands show that the geometry of the resulting complex is dependent on the central metal ion. For example, in complexes with N-pyrrolidine-N'-(2-chloro-benzoyl) thiourea, the Cu(II) complex adopts a trans-square planar geometry, while the Zn(II) complex exhibits a distorted tetrahedral geometry. Platinum(II) and Palladium(II) complexes with N-acyl-N,N′-(disubstituted) thioureas have also been synthesized, often resulting in square planar geometries. rsc.orgmdpi.com

Table 1: Examples of Synthesized Transition Metal Complexes with Related N-Aroylthiourea Ligands

Metal IonLigandProposed GeometryReference
Cu(II)N-pyrrolidine-N'-(2-chloro-benzoyl) thioureatrans-Square Planar
Zn(II)N-pyrrolidine-N'-(2-chloro-benzoyl) thioureaDistorted Tetrahedral
Ni(II)(E)-N-phenyl-2-(thiophen-2-ylmethylene) hydrazine-1-carbothioamideDistorted Square Planar nih.gov
Pt(II)1-Benzyl-3-phenylthioureaSquare Planar mdpi.com
Co(II)N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamideNot specified ksu.edu.tr

In the crystal structures of bis(N-pyrrolidine-N'-(2-chloro-benzoyl)thioureato)copper(II) and its zinc(II) analogue, the metal atoms are coordinated by two oxygen and two sulfur atoms from two ligand molecules. The Cu(II) center shows a trans-square planar coordination, while the Zn(II) center has a distorted tetrahedral environment. Similarly, the crystal structure of a Ni(II) complex with a thiourea derivative ligand confirmed a distorted square planar geometry around the metal center. nih.gov Platinum(II) complexes also typically exhibit a square-planar coordination geometry, as seen with N,N-disubstituted-4-chlorobenzoyl thiourea ligands. rsc.org

Table 2: Selected Crystallographic Data for a Related N-Aroylthiourea Ligand

Parameter3-(2-chlorobenzoyl)-1,1-diphenylthiourea mersin.edu.tr
Crystal SystemTriclinic
Space GroupP1
a (Å)9.9962(8)
b (Å)12.911(1)
c (Å)14.670(1)
α (°)85.568(2)
β (°)70.610(2)
γ (°)82.639(2)

Spectroscopic methods are essential for characterizing these complexes, especially when single crystals are not available.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, the stretching frequency of the C=O group typically shifts to a lower wavenumber, while the C=S stretching frequency also shifts, indicating the involvement of both oxygen and sulfur atoms in bonding to the metal ion. researchgate.net The N-H stretching band present in the free ligand often disappears in the spectra of the deprotonated complexes. mdpi.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed are characteristic of the specific metal ion and its coordination environment. For example, square planar Ni(II) complexes are typically diamagnetic and show characteristic absorption bands in the visible region.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a valuable tool for studying paramagnetic complexes, such as those of Cu(II). The ESR spectra can provide information about the oxidation state and the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)). Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation confirm the bonding mode. For Pt(II) complexes with phosphine ligands, ³¹P NMR is also a powerful tool for structural elucidation. mdpi.com

Table 3: Key IR Spectral Bands (cm⁻¹) for a Related N-Aroylthiourea Ligand and its Complexes

Compound/Complexν(N-H)ν(C=O)ν(C-N) + ν(C=S)Reference
N-(p-chlorophenyl)-N'-Benzoyl thiourea (Ligand)325116681332, 752
Co(II) Complex-16141381, 723
Ni(II) Complex-16121379, 725
Cu(II) Complex-16201383, 721
Zn(II) Complex-16221385, 719

Supramolecular Chemistry and Intermolecular Interactions of N 2 Chlorobenzoyl N Phenylthiourea

Hydrogen Bonding Networks in Crystal Packing

Hydrogen bonds are among the most significant directional interactions in the crystal engineering of benzoylthiourea (B1224501) derivatives. The presence of N-H donor groups and C=S and C=O acceptor groups in N-(2-chlorobenzoyl)-N'-phenylthiourea allows for the formation of robust hydrogen-bonding networks that are fundamental to its solid-state structure.

A predominant feature in the crystal structures of many N-aroyl-N'-arylthioureas is the formation of intermolecular N-H···S hydrogen bonds. In compounds structurally analogous to this compound, such as 1-(3-chlorobenzoyl)-3-phenylthiourea, these interactions are key to the formation of dimeric structures. researchgate.net The thioamide N-H group acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group of an adjacent molecule serves as the acceptor. This interaction is a recurring motif that contributes significantly to the stability of the crystal lattice. The strength of N-H···S hydrogen bonds has been recognized as being substantial enough to influence and, in some cases, dominate the crystal packing, even competing with stronger conventional hydrogen bonds.

The combination of intermolecular N-H···S and other hydrogen bonds often leads to the formation of well-defined dimeric or polymeric structures. The most common motif observed in analogous compounds is the centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds. researchgate.net These dimeric units can then be further organized into higher-order structures through weaker interactions. In some instances, a combination of N-H···S and N-H···O hydrogen bonds can lead to the formation of infinite one-dimensional chains. nih.gov The specific nature of the substituents on the phenyl rings can influence the preferred supramolecular arrangement, leading to either discrete dimeric assemblies or extended polymeric chains.

Interaction TypeDonorAcceptorResulting Structure
N-H···SThioamide N-HThiocarbonyl SDimer, Chain
C-H···OAromatic C-HCarbonyl OStabilized Packing
C-H···SAromatic C-HThiocarbonyl SStabilized Packing
N-H···OAmide N-HCarbonyl OChain

Other Non-Covalent Interactions

Aromatic rings, such as the phenyl and 2-chlorobenzoyl groups in the title compound, can engage in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. libretexts.orgresearchgate.net The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. In the solid state, these interactions contribute to the cohesive energy of the crystal and play a role in the formation of columnar or layered structures. The presence of multiple aromatic rings in this compound suggests that π-π stacking is a likely contributor to its crystal packing, working in concert with the more directional hydrogen bonds.

Interaction TypeParticipating GroupsTypical Geometries
π-π StackingPhenyl and 2-chlorobenzoyl ringsFace-to-face, Parallel-displaced, Edge-to-face

Chalcogen Bonds (e.g., C-S···N)

Chalcogen bonds are a class of non-covalent interactions involving a chalcogen atom (such as sulfur) as the electrophilic site. In the context of this compound, the sulfur atom of the thiourea (B124793) group can potentially participate in such interactions. Specifically, a C-S···N chalcogen bond could be formed, where the sulfur atom interacts with a nitrogen atom of a neighboring molecule.

While a specific crystallographic study detailing C-S···N chalcogen bonds in this compound is not available in the reviewed literature, the principles of this interaction have been studied in related heterocyclic compounds. For instance, in certain N'-(adamantan-2-ylidene)hydrazide derivatives containing a thiophene ring, intramolecular C–S···N chalcogen bonds have been identified and analyzed. acs.org These studies reveal that such interactions can play a significant role in locking the molecular conformation. acs.org The geometry of these bonds is characterized by S···N distances that are shorter than the sum of the van der Waals radii of sulfur and nitrogen, and a C-S···N angle approaching linearity. acs.org Topological analyses in those related systems have estimated the dissociation energy for a C–S···N chalcogen bond to be around 4.5 kcal mol⁻¹, highlighting its contribution to molecular stability. acs.org

Given the presence of both sulfur and nitrogen atoms in this compound, the potential for C-S···N chalcogen bonds to influence its crystal packing remains a plausible, though not yet experimentally confirmed, aspect of its supramolecular chemistry.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantification of Intermolecular Interactions

For N-aroyl-N'-arylthiourea derivatives, Hirshfeld surface analysis consistently reveals a landscape of varied intermolecular contacts that govern their supramolecular assembly. Although the specific data for this compound is not available, analysis of closely related structures, such as N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, provides a representative understanding of the expected interactions. nih.gov

The dominant interactions in the crystal packing of these types of compounds are typically van der Waals forces, primarily in the form of H···H contacts. These are followed by various hydrogen bonding interactions. The red spots on the dnorm mapped Hirshfeld surface indicate strong hydrogen-bonding interactions. A summary of the typical percentage contributions of the most significant intermolecular contacts for a related N-(halobenzoyl)-N'-phenylthiourea derivative is presented in the interactive table below.

Interaction TypeContribution (%)Description
H···H~27%Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the peripheries of the molecules. nih.gov
S···H/H···S~14%Indicative of N-H···S hydrogen bonds, which are crucial for the formation of supramolecular synthons. nih.gov
Cl···H/H···Cl~10%Highlights the role of the chlorine substituent in forming halogen-hydrogen interactions. nih.gov
O···H/H···O~7%Corresponds to N-H···O or C-H···O hydrogen bonds, including the common intramolecular N-H···O interaction. nih.gov
C···H/H···C~15%Reflects C-H···π interactions between the phenyl rings of adjacent molecules.

The fingerprint plots for these compounds typically show distinct spikes and wings that correspond to these specific interactions, allowing for a detailed quantitative analysis of the forces driving the crystal packing.

Crystal Engineering Principles and Self-Assembly Mechanisms

The principles of crystal engineering focus on understanding and utilizing intermolecular interactions to design and synthesize new solid materials with desired properties. In the case of this compound and its analogues, the self-assembly into a crystalline solid is a highly directed process governed by a hierarchy of non-covalent interactions, primarily hydrogen bonds.

A recurring and highly predictable feature in the crystal structures of N-aroyl-N'-arylthioureas is the formation of a planar six-membered ring through an intramolecular N-H···O hydrogen bond. This interaction creates a stable conformation of the molecule, which then acts as a building block for the larger supramolecular structure.

The intermolecular self-assembly is predominantly driven by N-H···S hydrogen bonds. In many related crystal structures, these interactions link two molecules together to form a centrosymmetric dimer. This common motif is described by the graph-set notation R²₂(8), indicating a ring structure formed by two hydrogen-bond donors and two acceptors, encompassing eight atoms. These dimers then serve as robust supramolecular synthons, which can further assemble into one-, two-, or three-dimensional networks through weaker interactions such as C-H···π and π-π stacking.

For instance, in the crystal structure of N-(o-chloro)benzoyl-N'-(3-pyridyl)thiourea, molecules are linked by intermolecular N-H···N hydrogen interactions, forming supramolecular chains. In other derivatives, the R²₂(8) dimers formed by N-H···S bonds are the primary building blocks. The presence of the 2-chloro substituent on the benzoyl ring in this compound can also influence the crystal packing by participating in C-H···Cl or Cl···Cl interactions, adding another layer of complexity and directionality to the self-assembly process.

The predictable nature of these hydrogen-bonding patterns makes N-benzoyl-N'-phenylthiourea derivatives excellent candidates for crystal engineering, where modifications to the peripheral substituents can be used to systematically tune the resulting solid-state architecture and properties.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro

Anticancer Activity Mechanisms (In Vitro Cell Line Studies)

Thiourea (B124793) derivatives, including the N-benzoyl-N'-phenylthiourea scaffold, have been recognized for their potential as anticancer compounds. ubaya.ac.id Research into this class of molecules has explored various mechanisms of action, including the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival.

While direct enzymatic inhibition studies on N-(2-chlorobenzoyl)-N'-phenylthiourea are not extensively documented in publicly available literature, the broader class of N-benzoyl-N'-phenylthiourea derivatives has been investigated for its potential to target key signaling pathways in cancer. The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a known molecular target for this class of compounds. jppres.com The inhibition of EGFR is a critical mechanism for halting cancer cell proliferation. hilarispublisher.comnih.gov

Studies on closely related analogs provide insights into the potential activity of this compound. For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been identified as a compound with EGFR as a molecular target. jppres.com Another derivative, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, has demonstrated cytotoxic effects on the MCF-7 breast cancer cell line through the inhibition of EGFR and HER-2, another member of the RTK family. jppres.com These findings suggest that the N-benzoyl-N'-phenylthiourea backbone, a core component of this compound, is a viable scaffold for developing EGFR inhibitors. The specific substitution pattern on the benzoyl ring, such as the 2-chloro substitution, is expected to influence the binding affinity and inhibitory potency against EGFR and other RTKs. ubaya.ac.id

Checkpoint Kinase 1 (Chk1) is a crucial component of the DNA damage response pathway and represents a therapeutic target in oncology. jppres.com Inhibition of Chk1 can lead to the accumulation of DNA damage and subsequently induce apoptosis in cancer cells. However, based on a comprehensive review of available scientific literature, there are currently no specific in vitro studies that have investigated or demonstrated the inhibitory activity of this compound against Chk1.

Sirtuin-1 (SIRT1), a class III histone deacetylase, is another molecular target implicated in the anticancer activity of N-benzoyl-N'-phenylthiourea derivatives. jppres.com SIRT1 plays a role in cell survival and proliferation, and its inhibition can promote apoptosis in cancer cells. A study on N-(4-t-butylbenzoyl)-N'-phenylthiourea identified SIRT1 as one of its molecular targets, alongside EGFR. jppres.com This indicates that the N-benzoyl-N'-phenylthiourea scaffold has the potential for SIRT1 inhibition. The lipophilicity and electronic properties conferred by the substituent on the benzoyl ring can influence the interaction with the SIRT1 enzyme. Further enzymatic assays would be necessary to specifically determine the SIRT1 inhibitory capacity of this compound.

Macrophage Migration Inhibitory Factor (MIF) is a cytokine that plays a role in inflammation and cancer progression. researchgate.net While thiourea compounds have been explored as potential MIF inhibitors, there is no specific in vitro data available from the reviewed literature that demonstrates the inhibitory effect of this compound on MIF. researchgate.net

The cytotoxic effects of N-benzoyl-N'-phenylthiourea derivatives against various cancer cell lines have been evaluated in several studies. While direct cytotoxicity data for this compound is limited, research on closely related analogs provides strong evidence of its potential anticancer activity.

A study on N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a compound with a similar substitution pattern, demonstrated significant cytotoxic activity against human breast cancer cell lines MCF-7 and T47D. ubaya.ac.idchula.ac.th The IC50 values were reported to be 0.31 mM and 0.94 mM for MCF-7 and T47D cells, respectively. ubaya.ac.idchula.ac.th This compound showed a better cytotoxicity profile than the standard anticancer drug hydroxyurea. ubaya.ac.idchula.ac.th

Furthermore, a Quantitative Structure-Activity Relationship (QSAR) study of N-benzoyl-N'-phenylthiourea and its chloro-substituted derivatives (including the 2-chloro, 3-chloro, 4-chloro, and 2,4-dichloro analogs) confirmed their cytotoxic activity against the MCF-7 cell line. ubaya.ac.id The study highlighted that the position of the chlorine atom on the benzoyl ring influences the cytotoxic potency, suggesting that this compound is an active compound within this series. ubaya.ac.id

However, specific in vitro cytotoxicity data for this compound against the HeLa cervical cancer cell line was not found in the reviewed literature.

Table 1: In Vitro Cytotoxicity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea

CompoundCell LineIC50 (mM)Reference
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast Cancer)0.31 ubaya.ac.idchula.ac.th
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast Cancer)0.94 ubaya.ac.idchula.ac.th
Hydroxyurea (Reference)MCF-7 (Breast Cancer)>10 ubaya.ac.id
Hydroxyurea (Reference)T47D (Breast Cancer)>10 ubaya.ac.id

Antimicrobial Activity (In Vitro)

The thiourea scaffold is present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.govresearchgate.netnih.gov Several studies have reported the synthesis of benzoylthiourea (B1224501) derivatives and their evaluation as antibacterial and antifungal agents. nih.govnih.gov For example, a series of N-p-methylbenzoyl-N'-thiourea derivatives have shown both antibacterial and antifungal properties. nih.gov Another study on new benzoylthiourea derivatives reported antibacterial activity for (E)-N-[4-(benzamidomethyleneamino)phenylcarbamothioyl]benzamide. researchgate.net

Despite the known antimicrobial potential of the benzoylthiourea class of compounds, a specific in vitro evaluation of the antimicrobial activity of this compound against a panel of bacteria and fungi has not been reported in the reviewed scientific literature. Therefore, while it is plausible that this compound may possess antimicrobial properties, experimental data is needed to confirm its spectrum of activity and potency.

Antioxidant Activity (In Vitro)

The antioxidant potential of N-benzoyl-N'-phenylthiourea derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. nih.govmdpi.com Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.govmdpi.com In these tests, the antioxidant compound donates a hydrogen atom to the radical, a process known as hydrogen atom transfer (HAT), or engages in a single electron transfer followed by proton transfer (SETPT), neutralizing the radical and causing a measurable change in color. researchgate.net The concentration of the compound required to inhibit 50% of the radical activity is known as the IC50 value; a lower IC50 value indicates stronger antioxidant activity. nih.govresearchgate.net

For instance, the antioxidant performance of the parent compound, N-phenylthiourea, was experimentally measured using the DPPH radical scavenging assay, yielding an IC50 value of 4.82 x 10⁻⁴ M. researchgate.net Studies on various derivatives have shown that modifications to the chemical structure, such as the addition of different substituent groups, can significantly alter this antioxidant capacity. researchgate.netresearchgate.net For example, new N-acyl thiourea derivatives bearing a 6-methylpyridine moiety have demonstrated notable antioxidant capacity, with one compound showing approximately 43% inhibition in a DPPH assay. mdpi.com The ABTS assay is often considered more sensitive and has faster reaction kinetics for evaluating antioxidant activity compared to the DPPH assay. nih.govnih.gov

Table 1: Antioxidant Activity Data for Selected Thiourea Derivatives

CompoundAssayActivity/ResultSource
N-phenylthioureaDPPHIC50: 4.82 x 10⁻⁴ M researchgate.net
N-acyl thiourea with 6-methylpyridine moiety (Compound 1d)DPPH~43% inhibition mdpi.com
3-dithiocarbamic flavanones (Halogen-substituted)DPPH & ABTSBetter antioxidant properties than BHT and ascorbic acid researchgate.net

Influence of Structural Modifications on Biological Activity (SAR)

The biological activity of N-benzoyl-N'-phenylthiourea derivatives is profoundly influenced by their structural characteristics. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how specific physicochemical properties, such as lipophilicity, electronic effects, and steric factors, correlate with the compound's biological function. atlantis-press.comresearchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity, guiding the design of new, more potent derivatives. atlantis-press.comatlantis-press.com

Halogen substitution is a common strategy in drug design to modulate the biological activity of a lead compound. The introduction of halogens like chlorine, fluorine, or bromine onto the aryl rings of N-benzoyl-N'-phenylthiourea derivatives can significantly impact their efficacy. nih.govnih.gov The replacement of hydrogen with fluorine, for example, alters both steric and electronic properties, which can affect metabolic transformations due to the high energy of the C-F bond. nih.gov Fluorination is often used to modify pKa values, improve membrane permeability, and increase liposolubility. nih.gov

Studies on various heterocyclic compounds have shown a clear trend related to halogen substitution. In a series of sulfur-containing flavonoids, antibacterial activity against both Gram-positive and Gram-negative bacteria increased progressively from fluorine to iodine, suggesting that atomic size is a more critical factor than polarity or electronic effects in this class of compounds. researchgate.netnih.gov Similarly, for N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the presence of two chlorine atoms contributed to significant cytotoxic activity against human breast cancer cell lines. chula.ac.th The presence of a single fluorine atom on the phenyl ring of some benzoylthiourea derivatives resulted in the best antibacterial effect, while compounds with three fluorine atoms showed the most potent antifungal activity. nih.gov

Table 2: Effect of Halogen Substitution on Biological Activity

Compound ClassHalogen SubstituentObserved Effect on ActivitySource
Sulfur-containing flavonoidsF, Cl, Br, IAntibacterial activity increases from F to I. researchgate.netnih.gov
Substituted BenzoylthioureasOne fluorine atomBest antibacterial effect. nih.gov
Substituted BenzoylthioureasThree fluorine atomsMost intensive antifungal activity. nih.gov
N-(2,4-dichloro)benzoyl-N'-phenylthioureaTwo chlorine atomsPotent cytotoxicity against MCF-7 and T47D cancer cells. chula.ac.th

The biological activity of N-benzoyl-N'-phenylthiourea derivatives is governed by a complex interplay of steric and electronic effects of their substituents. atlantis-press.combeilstein-journals.org Steric hindrance, which relates to the size and shape of the substituent, can influence how the molecule interacts with its biological target. beilstein-journals.org Bulky substituents may physically block the molecule from fitting into a receptor's active site. beilstein-journals.org

Electronic effects refer to the way substituents donate or withdraw electron density from the aromatic ring. nih.gov QSAR studies on N-benzoyl-N'-naphthylthiourea derivatives have shown that anticancer activity is influenced by both lipophilic and electronic properties. atlantis-press.com In another QSAR analysis of N-phenyl benzamides, the anti-Gram-positive activity was linked to electrostatic interactions, whereas activity against Gram-negative bacteria depended more on hydrophobicity and steric effects. nih.gov The model suggested that an electropositive group on one benzene (B151609) ring and an electronegative group near the carbonyl oxygen were desirable for anti-Gram-positive activity. nih.gov Conversely, for anti-Gram-negative targets, a bulky group at the ortho position and a hydrophobic group at the meta position were favorable. nih.gov

Substituents are classified as either ortho-, para-directing or meta-directing based on their electronic properties. masterorganicchemistry.commasterorganicchemistry.com Groups with a lone pair of electrons on the atom attached to the ring are typically ortho-, para-directors, as they can stabilize the carbocation intermediate formed during electrophilic aromatic substitution. masterorganicchemistry.com Halogens are generally considered weakly deactivating but ortho-, para-directing. youtube.com In contrast, electron-withdrawing groups (like -NO2 or -CF3) are meta-directors because they destabilize the intermediate carbocations at the ortho and para positions. masterorganicchemistry.comyoutube.com In the context of N-(chlorobenzoyl)-N'-phenylthiourea, the placement of the chlorine atom at the ortho position, as specified, influences the molecule's conformational flexibility and interaction profile compared to its meta or para isomers. Research on N-acyl thiourea derivatives found that a trifluoromethyl substituent was most favorable for antibiofilm activity when placed in the para position. nih.gov

Q & A

Q. What are the standard synthetic routes for N-(2-chlorobenzoyl)-N'-phenylthiourea, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via the Schotten-Baumann reaction, using 2-chlorobenzoyl chloride and phenylthiourea as starting materials. Key steps include low-temperature initiation (0–5°C for 30 minutes) to prevent side reactions, followed by reflux (8–12 hours) to drive the reaction to completion. Purification via recrystallization from chloroform or ethanol yields high-purity crystals (≥95%). Optimization focuses on stoichiometric ratios (1:1.2 molar excess of benzoyl chloride), solvent selection (THF or acetone for solubility), and post-reaction acidification to precipitate the product .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Structural validation relies on:

  • IR spectroscopy : Identification of thiourea C=S (1200–1250 cm⁻¹) and benzoyl C=O (1680–1700 cm⁻¹) stretches.
  • NMR : ¹H and ¹³C NMR confirm aromatic proton environments and carbonyl/thioamide carbon signals.
  • X-ray crystallography : Resolves bond lengths (e.g., C–S ≈1.68 Å, C–O ≈1.22 Å) and intramolecular hydrogen bonding (N–H⋯S/O), critical for confirming the thione tautomer .

Q. How is the cytotoxicity of this compound assessed in vitro, and what cell lines are commonly used?

Cytotoxicity is evaluated via the MTT assay, using cancer cell lines (e.g., MCF-7, T47D, HeLa) and non-cancerous controls (e.g., Vero cells). IC₅₀ values are calculated after 48–72 hours of exposure, with dose ranges (1–100 μM) to determine selectivity. Normalization to hydroxyurea or cisplatin as positive controls ensures comparability across studies .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the cytotoxic activity of this compound derivatives?

Substitutions at the benzoyl or phenyl groups significantly alter bioactivity. For example:

  • 2-Chloro vs. 4-t-butylbenzoyl : The 2-chloro derivative shows moderate activity (IC₅₀ ~25 μM in MCF-7), while 4-t-butyl enhances lipophilicity and EGFR binding (IC₅₀ ~15 μM) due to hydrophobic interactions .
  • Trifluoromethyl groups : Introduce steric hindrance but improve metabolic stability, as seen in analogs with 10–20% higher activity in HeLa cells .

Q. What molecular interactions underlie the binding affinity of this compound with EGFR and SIRT1?

Docking studies (AutoDock Vina) reveal:

  • EGFR : The chloro group forms halogen bonds with Leu694, while the thiourea moiety hydrogen-bonds to Thr766 (binding energy: −8.2 kcal/mol).
  • SIRT1 : The benzoyl ring engages in π-π stacking with Phe414, but weaker binding (−6.5 kcal/mol) explains lower inhibitory activity compared to EGFR-targeted analogs .

Q. How can discrepancies in reported cytotoxic activities of thiourea derivatives across studies be addressed methodologically?

Variations arise from:

  • Assay conditions : Differences in cell passage number, serum concentration, or incubation time. Standardizing protocols (e.g., 72-hour exposure, 10% FBS) minimizes variability.
  • Compound purity : Impurities >5% skew results; HPLC validation (≥98% purity) is essential.
  • Data normalization : Use of multiple controls (e.g., cisplatin for cytotoxicity, DMSO for solvent effects) improves reproducibility .

Q. What challenges arise in the crystallographic analysis of this compound derivatives, and how are they resolved?

Common issues include:

  • Disordered atoms : Refinement of trifluoromethyl or chloro groups (e.g., split occupancy models) using isotropic thermal parameters.
  • Hydrogen bonding ambiguity : Hirshfeld surface analysis distinguishes intramolecular (N–H⋯O) from intermolecular (N–H⋯S) interactions.
  • Twinned crystals : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in low-symmetry space groups .

Methodological Considerations

Q. What in silico tools are validated for predicting the pharmacokinetic properties of this compound analogs?

SwissADME and pkCSM predict:

  • Lipophilicity (LogP) : ~3.2 (optimal for membrane permeability).
  • Metabolic stability : Susceptibility to CYP3A4 oxidation (highlighting need for prodrug strategies).
  • Toxicity alerts : Thiourea’s hepatotoxicity risk requires in vivo validation .

Q. How do solvent polarity and pH impact the tautomeric equilibrium (thione vs. thiol) in thiourea derivatives?

Polar solvents (DMSO, water) stabilize the thione form via hydrogen bonding, while acidic conditions (pH < 4) promote protonation of the thioamide nitrogen, shifting equilibrium to thiol. UV-Vis spectroscopy (250–300 nm shifts) and ¹³C NMR (C=S vs. C–SH signals) monitor tautomerism .

Q. What strategies improve the selectivity of this compound for cancer cells over normal cells?

  • Prodrug design : Masking the thiourea moiety with pH-sensitive groups (e.g., acetyl) reduces off-target effects.
  • Targeted delivery : Conjugation to folate or RGD peptides enhances uptake in EGFR-overexpressing cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.